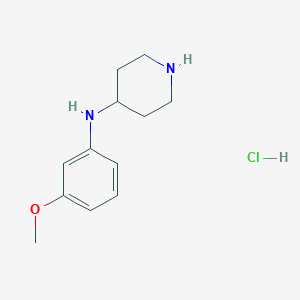

N-(3-Methoxyphenyl)-4-piperidinamine HCl

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-15-12-4-2-3-11(9-12)14-10-5-7-13-8-6-10;/h2-4,9-10,13-14H,5-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABOXFBUWXYKGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of N-(3-Methoxyphenyl)-4-piperidinamine hydrochloride typically begins with 3-methoxyaniline and 4-piperidone.

Reaction Steps:

Industrial Production Methods

In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Functionalization via Alkylation

The piperidine nitrogen can undergo alkylation to introduce substituents. For example:

-

Reaction : N-(3-Methoxyphenyl)-4-piperidinamine reacts with benzyl bromide in dichloromethane (DCM) using NaH as a base to form 1-benzyl derivatives .

-

Key Data :

Hydrogenolysis of Protective Groups

Benzyl-protected derivatives are deprotected via hydrogenolysis:

-

Reaction : 1-Benzyl-N-(3-methoxyphenyl)-4-piperidinamine is hydrogenated over Pd/C in ethanol to remove the benzyl group, yielding the free amine .

-

Conditions :

Salt Formation and Crystallization

The free base is converted to its hydrochloride salt for stability:

-

Procedure : The amine is dissolved in ethanol, treated with concentrated HCl, and crystallized from acetone/ether .

-

Characterization :

Stability Under Acidic Conditions

The compound remains stable in acidic media, critical for gastric resistance:

Comparative Reactivity with Analogues

Structural modifications impact pharmacological activity:

Scientific Research Applications

N-(3-Methoxyphenyl)-4-piperidinamine hydrochloride is a compound with significant potential in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, synthesis methods, and relevant case studies to provide a comprehensive overview of its utility in research.

Synthesis Method

The synthesis typically follows these steps:

- Formation of Intermediate : The reaction between 4-piperidinamine and a suitable benzaldehyde derivative under acidic or basic conditions forms an intermediate.

- Hydrochloride Salt Formation : The final product can be converted into its hydrochloride form by treatment with hydrochloric acid, enhancing its solubility and stability for further applications.

Pharmacological Studies

N-(3-Methoxyphenyl)-4-piperidinamine hydrochloride has been studied for its potential as a pharmacological agent. Research indicates that derivatives of piperidine compounds exhibit various biological activities, including analgesic, anti-inflammatory, and antipsychotic effects.

- Analgesic Activity : Compounds similar to N-(3-Methoxyphenyl)-4-piperidinamine have shown promise in pain management, acting on opioid receptors to modulate pain perception .

- Antipsychotic Properties : Studies suggest that modifications to the piperidine structure can enhance affinity for dopamine receptors, making them candidates for treating schizophrenia and other psychotic disorders .

Neuropharmacology

The compound's structural features allow it to interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction is crucial for developing treatments for mood disorders and neurodegenerative diseases.

- Serotonin Receptor Modulation : Similar compounds have been identified as serotonin receptor agonists or antagonists, influencing gastrointestinal motility and mood regulation .

Synthetic Intermediates

N-(3-Methoxyphenyl)-4-piperidinamine hydrochloride serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo further chemical transformations makes it valuable in drug development processes.

- Intermediate for Prucalopride : The compound is noted as a key intermediate in synthesizing prucalopride, a drug used to treat chronic constipation by stimulating gastrointestinal motility .

Case Study 1: Analgesic Development

A study published in the Journal of Medicinal Chemistry explored the analgesic properties of piperidine derivatives, including N-(3-Methoxyphenyl)-4-piperidinamine hydrochloride. The research demonstrated that specific modifications to the piperidine ring could enhance analgesic efficacy while minimizing side effects associated with traditional opioid medications.

Case Study 2: Neuropharmacological Effects

In another investigation focusing on neuropharmacology, researchers examined the effects of N-(3-Methoxyphenyl)-4-piperidinamine hydrochloride on serotonin receptors. The findings indicated a significant increase in receptor binding affinity, suggesting potential therapeutic applications in treating anxiety and depression.

Mechanism of Action

The mechanism by which N-(3-Methoxyphenyl)-4-piperidinamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biochemical outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Piperidine Derivatives

| Compound Name | Core Structure | N-Substituent | Amine Position | Salt Form | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| N-(3-Methoxyphenyl)-4-piperidinamine HCl | Piperidine | 3-Methoxyphenyl | 4 | HCl | ~242.7* | — | — | — |

| 1-(3-Methoxyphenyl)piperazine | Piperazine | 3-Methoxyphenyl | — | — | 222.3† | — | — | |

| N-(1-Benzylpiperidin-4-yl)-4-(3-methoxyphenyl)pyrimidin-2-amine HCl | Piperidine | Benzyl | 4 (pyrimidine) | HCl | 410.94 | 251–256 | 65 | |

| 1-(Cyclopropanecarbonyl)-4-piperidinamine HCl | Piperidine | Cyclopropanecarbonyl | 4 | HCl | ~208.7‡ | — | — | |

| N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine | Piperidine | 4-Fluorobenzyl | 4 | — | 222.3 | — | — |

*Calculated for C₁₂H₁₉N₂O·HCl.

†From (1-(3-Methoxyphenyl)piperazine).

‡Calculated for C₉H₁₅N₂O·HCl.

Key Observations:

Core Structure Variations: Piperazine derivatives (e.g., 1-(3-Methoxyphenyl)piperazine) exhibit dual nitrogen atoms, enabling distinct binding profiles compared to mono-nitrogen piperidine analogs . Azetidinone derivatives (e.g., ) show reduced ring strain but lower synthetic yields (~38%) compared to piperidine-based compounds .

Substituent Effects :

- Electron-Donating Groups : The 3-methoxyphenyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to electron-withdrawing groups (e.g., trifluoromethyl in ) .

- Halogenated Derivatives : Fluorobenzyl-substituted analogs (e.g., ) exhibit higher metabolic stability due to fluorine’s electronegativity .

Salt Forms :

- Hydrochloride salts (e.g., ) generally demonstrate improved aqueous solubility and crystallinity compared to free bases .

Q & A

Q. What are the standard synthetic routes for preparing N-(3-Methoxyphenyl)-4-piperidinamine HCl, and what purification methods ensure high yield and purity?

The synthesis typically involves:

- Step 1 : Formation of the piperidinamine backbone via reductive amination or nucleophilic substitution.

- Step 2 : Introduction of the 3-methoxyphenyl group using coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling) .

- Step 3 : Hydrochloride salt formation under acidic conditions (e.g., HCl in ethanol).

Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures ≥95% purity. Impurities like unreacted intermediates are monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the methoxyphenyl (δ 3.75–3.80 ppm for OCH) and piperidinamine (δ 2.50–3.50 ppm for NH and CH) moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 251.16 (CHNO) .

- HPLC : Retention time (~8.2 min on C18 columns) and UV absorption (λ = 254 nm) assess purity .

Q. How does the compound’s solubility and stability profile influence experimental design?

- Solubility : Freely soluble in polar solvents (water, DMSO) but poorly in non-polar solvents (hexane). Adjust solvent polarity to avoid precipitation in biological assays .

- Stability : Stable at −20°C in dark, anhydrous conditions. Degrades at >40°C or in acidic/basic media (pH <3 or >10), forming des-methyl byproducts .

Q. What are the primary biological targets or mechanisms studied for this compound?

- TRPV1 Receptor Antagonism : Binds transient receptor potential vanilloid 1 (IC ~18 nM) for pain modulation studies .

- Enzyme Inhibition : Potentially inhibits cytochrome P450 isoforms (e.g., CYP3A4) due to structural similarity to piperazine derivatives .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

Q. What strategies are used for radiolabeling this compound to study receptor binding in vivo?

Q. How do structural modifications (e.g., substituent changes) affect structure-activity relationships (SAR) in receptor binding?

Q. What crystallographic data or computational models support its molecular interactions?

Q. How can contradictory data on receptor affinity or metabolic pathways be resolved?

- Case Study : Discrepancies in TRPV1 IC values (18 nM vs. 50 nM) may arise from assay conditions (e.g., Ca concentration). Validate using orthogonal methods like fluorescence polarization or electrophysiology .

- Metabolic Profiling : LC-MS/MS identifies major metabolites (e.g., O-demethylated or N-oxidized derivatives) in hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.